molecular formula C7H13NO2 B8120927 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B8120927
M. Wt: 143.18 g/mol
InChI Key: QZIPHPJTYHOXKM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R)-3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chiral pyrrolidine derivative featuring a hydroxymethyl substituent at the 3R position of the pyrrolidine ring and an acetyl group at the nitrogen atom. Its stereochemistry and functional groups influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIPHPJTYHOXKM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Starting Materials and Protection Strategies

The synthesis often begins with chiral pyrrolidine precursors to ensure the desired (3R) configuration. A common approach utilizes tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 199174-24-8) as a starting material . This compound undergoes mesylation to introduce a leaving group, facilitating subsequent nucleophilic substitutions. For example, treatment with methanesulfonyl chloride in dichloromethane at 0–20°C for 4 hours yields the mesylated intermediate with 90% efficiency . The Boc (tert-butoxycarbonyl) protecting group is critical for stabilizing the amine during these steps.

Deprotection of the Boc group is achieved using acidic conditions. In one protocol, 4N HCl in ethyl acetate at room temperature removes the Boc group, yielding (S)-pyrrolidin-3-ylmethanol . However, this intermediate must undergo stereochemical inversion or resolution to attain the (3R) configuration required for the target compound.

Stereochemical Resolution and Enantiomeric Control

Racemic mixtures of pyrrolidine derivatives are resolved using chiral chromatography. For instance, racemic tert-butyl pyrrolidine-3-carboxylate is separated on a ChiralPak AD column with methanol/ethanol eluents, isolating the (3R)-enantiomer with >90% enantiomeric excess . This step ensures the correct stereochemistry before introducing the hydroxymethyl group.

Alternative methods employ asymmetric synthesis. A notable example involves the oxidation of (S)-3-hydroxymethylpyrrolidine using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite, which selectively oxidizes the alcohol to an aldehyde intermediate . This aldehyde is subsequently reduced back to the alcohol with retention of configuration, ensuring the (3R) stereochemistry.

Acetylation of the Pyrrolidine Amine

The final step involves acetylation of the deprotected pyrrolidine amine. Reacting (3R)-3-(hydroxymethyl)pyrrolidine with acetyl chloride in methanol under nitrogen atmosphere introduces the acetyl group. This reaction proceeds at room temperature, yielding 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one with high purity after work-up . Potassium carbonate is often added to neutralize HCl byproducts, and the product is isolated via vacuum distillation.

Industrial-Scale Synthesis

Industrial production optimizes reaction conditions for cost and efficiency. Large-scale reactions use continuous flow systems to maintain temperature control during exothermic steps like mesylation . Catalyst recycling, such as palladium hydroxide on carbon for hydrogenation steps, reduces waste . Typical yields exceed 85% at scale, with purity validated via HPLC and mass spectrometry .

Comparative Analysis of Synthetic Routes

Method Yield Stereochemical Control Scalability
Chiral Resolution 42–43%High (94% ee)Moderate
Asymmetric Oxidation 73%Moderate (90% ee)High
Industrial Acetylation 85–90%HighHigh

The industrial route balances yield and enantiomeric purity, making it preferred for bulk production. Laboratory-scale methods prioritize stereochemical precision but face scalability challenges.

Chemical Reactions Analysis

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ethanone moiety produces an alcohol .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Pyrrolidine derivatives are known for their diverse biological profiles, making them attractive candidates for drug development. The unique hydroxymethyl group in 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one enhances its interaction with biological macromolecules, potentially modulating their functions.

Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly disrupting microbial cell membranes or inhibiting essential enzymatic processes. This makes it a candidate for developing new antimicrobial agents targeting resistant pathogens.

Antiviral Properties
Emerging evidence indicates that 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one may inhibit viral replication by interacting with specific viral proteins or pathways. Its structural features allow it to effectively engage with viral components, offering a potential avenue for antiviral drug development.

Organic Synthesis

Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. It can be synthesized through various methods, including the reaction of pyrrolidine with aldehydes or ketones under controlled conditions. For instance, reacting pyrrolidine with acetaldehyde can yield this compound efficiently .

Reactivity and Functionalization
The compound undergoes several chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the hydroxymethyl group to be replaced by other functional groups.

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial efficacy of 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: Antiviral Activity

Research focused on the antiviral effects of this compound against influenza virus strains demonstrated that it could inhibit viral replication by targeting hemagglutinin proteins. This finding supports further exploration into its use as an antiviral agent.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to changes in cellular processes and biochemical pathways .

Additionally, the compound may interact with receptors on the cell surface, modulating their activity and influencing signal transduction pathways. These interactions can result in various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (NMR, IR)
Target Compound (3R isomer) C7H13NO2 143.18 3R-Hydroxymethyl, acetyl Not reported in evidence; inferred similarity to
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one C7H13NO2 143.19 2R-Hydroxymethyl, acetyl IR: 1722 cm⁻¹ (C=O); 1H NMR: δ 2.58 (s, 3H, CH3)
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one C14H19NO2 233.31 Phenolic OH, pyrrolidinyl EIMS: m/z 233 (M+); IR: 1688 cm⁻¹ (C=O)

Biological Activity

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, also known by its CAS number 191347-96-3, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol
  • IUPAC Name : (1-acetyl-3-pyrrolidinyl)methanol
  • Physical Form : Pale-yellow to yellow-brown liquid
  • Purity : ≥95% .

The compound exhibits a range of biological activities primarily through its interaction with various biological targets. The pyrrolidine ring structure is known for its versatility in drug discovery, often serving as a scaffold for biologically active compounds. Research indicates that derivatives of pyrrolidine can modulate neurotransmitter systems, exhibit anti-inflammatory properties, and possess antimicrobial activity .

Antimicrobial Properties

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis. In vitro studies revealed that the compound was effective in inhibiting bacterial growth with a minimum inhibitory concentration (MIC) indicative of its potential as an anti-tubercular agent .

Cytotoxicity and Selectivity

In biological profiling, it was observed that the compound displayed low cytotoxicity against human liver cells (HepG2) and macrophage-like cell lines (THP-1), suggesting a favorable safety profile. The IC50 values for these cell lines were significantly higher than the effective concentrations against bacterial strains, indicating selective toxicity towards pathogens .

Study 1: Anti-Tubercular Activity

A study focused on the compound's efficacy against M. tuberculosis demonstrated that it retains good activity against clinical samples resistant to first-line treatments like isoniazid and rifampicin. The compound's mechanism was linked to inhibition of the MmpL3 protein, crucial for mycobacterial cell wall synthesis .

Study 2: Neurotransmitter Modulation

Another investigation explored the potential of this compound in modulating neurotransmitter systems. It was found to influence dopamine and serotonin pathways, which could have implications for treating neurological disorders .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialM. tuberculosis0.22 μM
CytotoxicityHepG2>20 μM
CytotoxicityTHP-1>15 μM
Neurotransmitter ModulationN/AN/A

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one?

The synthesis of this compound can be achieved via Pd-catalyzed α-arylation of trimethylsilyl enolates, a method validated for structurally related pyrrolidinyl ketones. Key steps include coupling a difluoroacetamide-derived enolate with aryl halides under palladium catalysis, followed by deprotection and purification . Alternative routes may involve reductive amination of chiral pyrrolidine precursors with ketone-containing reagents, as seen in analogous syntheses of dopamine receptor potentiators .

Q. How should researchers characterize the stereochemical purity of 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one?

Chiral HPLC or polarimetry is critical for confirming the (3R) configuration. Complementary techniques include 1H^1H-NMR to assess diastereomeric ratios (if intermediates are present) and X-ray crystallography for absolute configuration determination, as applied in studies of similar chiral pyrrolidine derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, structurally related pyrrolidinyl derivatives exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers should adhere to GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and implement waste disposal protocols per institutional policies .

Advanced Research Questions

Q. How does the hydroxymethyl group in the (3R) configuration influence the compound's biological activity?

The (3R)-hydroxymethyl moiety enhances hydrogen-bonding potential and stereoselective interactions with target proteins. For example, in dopamine D1 receptor potentiators (e.g., DETQ), analogous groups improve allosteric binding affinity and metabolic stability by modulating interactions with hydrophobic pockets and enzymatic degradation sites . Computational docking studies (e.g., using Schrödinger Suite) can further elucidate binding modes .

Q. What strategies can optimize the pharmacokinetic profile of 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one for CNS-targeted applications?

Structural modifications such as prodrug derivatization (e.g., esterification of the hydroxymethyl group) may enhance blood-brain barrier permeability, as demonstrated for related isoquinoline derivatives . Additionally, replacing the ethanone with bioisosteres (e.g., trifluoromethyl groups) could improve metabolic stability while retaining target engagement .

Q. How can researchers resolve contradictions in activity data across different assay systems for this compound?

Discrepancies may arise from variations in cell permeability, off-target effects, or assay sensitivity. A tiered approach is recommended:

  • Validate activity in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Use knockout cell lines or siRNA to confirm target specificity.
  • Apply metabolomic profiling to identify interference from metabolic byproducts .

Q. What role does the pyrrolidinyl scaffold play in modulating sphingosine 1-phosphate lyase (S1PL) or other enzyme targets?

Pyrrolidinyl ketones act as transition-state mimics in S1PL inhibition, disrupting sphingolipid metabolism. The hydroxymethyl group may coordinate with catalytic residues (e.g., histidine or aspartate in the active site), as inferred from X-ray structures of S1PL-inhibitor complexes . Competitive activity assays with 31P^{31}P-NMR monitoring of substrate depletion can quantify inhibitory potency .

Methodological Considerations

Q. Which in vitro and in vivo models are most suitable for evaluating this compound's immunomodulatory potential?

  • In vitro: Primary human T-cell proliferation assays or THP-1 macrophage models to assess cytokine modulation (e.g., IL-6, TNF-α).
  • In vivo: Murine collagen-induced arthritis (CIA) models for autoimmune applications, with lymphocyte subset analysis via flow cytometry . Dose-response studies should include pharmacokinetic profiling (plasma and tissue LC-MS/MS) to correlate exposure with efficacy .

Q. How can computational tools aid in the rational design of derivatives with improved target selectivity?

Molecular dynamics simulations (e.g., AMBER or GROMACS) can predict conformational stability of ligand-target complexes. Free energy perturbation (FEP) calculations guide substitutions at the hydroxymethyl or ethanone positions to optimize binding energy. Fragment-based screening, as applied in IAP antagonist development, identifies auxiliary binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.